(2Z)-3-chloro-N,N-dimethyl-N-[2-oxo-2-(prop-2-yn-1-yloxy)ethyl]but-2-en-1-aminium
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Overview
Description
[(2Z)-3-CHLOROBUT-2-EN-1-YL]DIMETHYL[2-OXO-2-(PROP-2-YN-1-YLOXY)ETHYL]AZANIUM is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobutene moiety, a dimethylazanium group, and a propynyl ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-CHLOROBUT-2-EN-1-YL]DIMETHYL[2-OXO-2-(PROP-2-YN-1-YLOXY)ETHYL]AZANIUM typically involves multi-step organic reactions. The process begins with the preparation of the chlorobutene intermediate, followed by the introduction of the dimethylazanium group and the propynyl ether linkage. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2Z)-3-CHLOROBUT-2-EN-1-YL]DIMETHYL[2-OXO-2-(PROP-2-YN-1-YLOXY)ETHYL]AZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobutene moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as solvent choice, temperature, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
[(2Z)-3-CHLOROBUT-2-EN-1-YL]DIMETHYL[2-OXO-2-(PROP-2-YN-1-YLOXY)ETHYL]AZANIUM has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2Z)-3-CHLOROBUT-2-EN-1-YL]DIMETHYL[2-OXO-2-(PROP-2-YN-1-YLOXY)ETHYL]AZANIUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[(2Z)-3-CHLOROBUT-2-EN-1-YL]DIMETHYL[2-OXO-2-(PROP-2-YN-1-YLOXY)ETHYL]AZANIUM can be compared with other similar compounds, such as:
- [(2Z)-3-CHLOROBUT-2-EN-1-YL]DIMETHYL[2-OXO-2-(PROP-2-YN-1-YLOXY)ETHYL]AZANIUM chloride
- [(2Z)-3-CHLOROBUT-2-EN-1-YL]DIMETHYL[2-OXO-2-(PROP-2-YN-1-YLOXY)ETHYL]AZANIUM bromide
These compounds share structural similarities but may exhibit different chemical properties and reactivity. The unique features of [(2Z)-3-CHLOROBUT-2-EN-1-YL]DIMETHYL[2-OXO-2-(PROP-2-YN-1-YLOXY)ETHYL]AZANIUM, such as its specific functional groups and molecular configuration, contribute to its distinct behavior and applications.
Properties
Molecular Formula |
C11H17ClNO2+ |
---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
[(Z)-3-chlorobut-2-enyl]-dimethyl-(2-oxo-2-prop-2-ynoxyethyl)azanium |
InChI |
InChI=1S/C11H17ClNO2/c1-5-8-15-11(14)9-13(3,4)7-6-10(2)12/h1,6H,7-9H2,2-4H3/q+1/b10-6- |
InChI Key |
SHEFIUKJUIEBSD-POHAHGRESA-N |
Isomeric SMILES |
C/C(=C/C[N+](C)(C)CC(=O)OCC#C)/Cl |
Canonical SMILES |
CC(=CC[N+](C)(C)CC(=O)OCC#C)Cl |
Origin of Product |
United States |
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